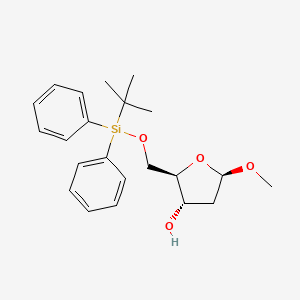

Methyl 5-O-(tert-butyldiphenylsilyl)-2-deoxy-b-D-ribofuranoside

CAS No.:

Cat. No.: VC16564276

Molecular Formula: C22H30O4Si

Molecular Weight: 386.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H30O4Si |

|---|---|

| Molecular Weight | 386.6 g/mol |

| IUPAC Name | (2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol |

| Standard InChI | InChI=1S/C22H30O4Si/c1-22(2,3)27(17-11-7-5-8-12-17,18-13-9-6-10-14-18)25-16-20-19(23)15-21(24-4)26-20/h5-14,19-21,23H,15-16H2,1-4H3/t19-,20+,21+/m0/s1 |

| Standard InChI Key | AEDSCEUXZVLWFU-PWRODBHTSA-N |

| Isomeric SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)OC)O |

| Canonical SMILES | CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)OC)O |

Introduction

Chemical Structure and Stereochemical Significance

Molecular Architecture

The compound’s structure features a β-D-ribofuranose backbone with a methyl group at the anomeric position and a TBDPS-protected hydroxyl group at the 5′-position. The 2-deoxy modification eliminates the hydroxyl group at the 2′-carbon, altering its hydrogen-bonding capacity and conformational flexibility . The IUPAC name, (2R,3S,5R)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-methoxyoxolan-3-ol, underscores its stereochemical complexity.

Key Structural Features:

-

TBDPS Protecting Group: The tert-butyldiphenylsilyl moiety provides steric bulk and lipophilicity, shielding the 5′-hydroxyl from undesired reactions while enhancing solubility in nonpolar solvents .

-

2-Deoxy Configuration: The absence of the 2′-hydroxyl group reduces steric hindrance and alters electronic properties, facilitating selective glycosidic bond formation .

-

β-Anomeric Methyl Group: The β-configuration stabilizes the furanose ring and directs subsequent glycosylation reactions.

Spectroscopic and Physical Properties

The compound’s structural attributes are corroborated by spectroscopic data:

-

NMR: H NMR reveals distinct signals for the TBDPS group’s aromatic protons (δ 7.2–7.6 ppm), tert-butyl protons (δ 1.0 ppm), and anomeric methyl group (δ 3.3 ppm).

-

Mass Spectrometry: ESI-MS confirms the molecular ion peak at m/z 386.6 [M+H].

-

Optical Rotation: The specific rotation ([α]) is characteristic of its β-D configuration, though exact values are context-dependent .

Synthetic Strategies and Optimization

Protection of Ribofuranose Derivatives

The synthesis begins with selectively protecting the 5′-hydroxyl of 2-deoxy-D-ribofuranose using tert-butyldiphenylsilyl chloride (TBDPS-Cl). This step typically employs imidazole as a base in anhydrous dichloromethane or tetrahydrofuran under inert conditions .

Reaction Scheme:

Subsequent methylation of the anomeric hydroxyl with methyl iodide in the presence of silver oxide yields the title compound .

Applications in Nucleoside and Oligonucleotide Synthesis

Glycosyl Donor in Nucleoside Preparation

The compound serves as a glycosyl donor in the synthesis of 2′-deoxynucleosides, critical for antiviral and anticancer agents. For example, it facilitates the coupling of nucleobases (e.g., adenine, thymine) via Vorbrüggen glycosylation :

Oligonucleotide Assembly

In solid-phase oligonucleotide synthesis, the TBDPS group stabilizes the 5′-hydroxyl during phosphoramidite coupling. Subsequent deprotection with tetrabutylammonium fluoride (TBAF) regenerates the hydroxyl for chain elongation .

Stability and Reactivity Profile

Comparative Stability of Silyl Protecting Groups

The TBDPS group offers distinct advantages over trimethylsilyl (TMS) and tert-butyldimethylsilyl (TBS) groups:

| Protecting Group | Stability to Acid | Stability to Base | Deprotection Reagent |

|---|---|---|---|

| TBDPS | High | Moderate | TBAF or HF-Pyridine |

| TBS | Moderate | Low | TBAF |

| TMS | Low | Low | Mild Acid or Buffer |

Data synthesized from carbohydrate chemistry literature .

Reactivity in Glycosylation

The 2-deoxy configuration enhances the compound’s reactivity as a glycosyl donor by reducing steric and electronic hindrance. Kinetic studies show faster glycosylation rates compared to 2′-hydroxyl-containing analogs .

Comparative Analysis with Analogous Compounds

Methyl 5-O-TBS-2-Deoxy-β-D-Ribofuranoside

The tert-butyldimethylsilyl (TBS) analog, while easier to introduce, is less stable under acidic conditions, limiting its utility in multi-step syntheses .

Methyl 5-O-Trityl-2-Deoxy-β-D-Ribofuranoside

Trityl protection offers superior acid stability but introduces significant steric bulk, complicating subsequent reactions. The TBDPS group balances stability and reactivity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume